molecular formula C9H10O4S B8291455 (5-Methyl-2-thienyl) succinic acid

(5-Methyl-2-thienyl) succinic acid

Cat. No.: B8291455
M. Wt: 214.24 g/mol
InChI Key: ADTIVABFSTUJJG-UHFFFAOYSA-N
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Description

(5-Methyl-2-thienyl) succinic acid is a high-purity chemical reagent designed for research applications. This derivative of succinic acid incorporates a 5-methyl-2-thienyl group, making it a valuable intermediate in organic synthesis and materials science. Succinic acid itself is a well-known dicarboxylic acid that is a key intermediate in the tricarboxylic acid (TCA) cycle in living organisms . It is also a versatile building block in industrial chemistry, used in the synthesis of biodegradable polymers, resins, solvents, and as a precursor to other important chemicals like 1,4-butanediol . Esters of succinic acid are frequently employed in key organic reactions, such as the Stobbe condensation, which is used to form complex organic structures . The presence of the thienyl group in this particular succinate derivative suggests potential for its use in the development of novel compounds, including pharmaceuticals, organic electronic materials, and as a ligand or building block in polymer chemistry. Researchers can utilize this compound to explore new synthetic pathways or modify material properties. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. It is not approved for human consumption. For more information on handling, storage, and safety data, please contact our technical support team.

Properties

Molecular Formula

C9H10O4S

Molecular Weight

214.24 g/mol

IUPAC Name

2-(5-methylthiophen-2-yl)butanedioic acid

InChI

InChI=1S/C9H10O4S/c1-5-2-3-7(14-5)6(9(12)13)4-8(10)11/h2-3,6H,4H2,1H3,(H,10,11)(H,12,13)

InChI Key

ADTIVABFSTUJJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(CC(=O)O)C(=O)O

Origin of Product

United States

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of (5-Methyl-2-thienyl) succinic acid exhibit significant anticonvulsant properties. In a study evaluating various compounds, certain derivatives demonstrated protective effects against seizures in animal models, suggesting potential therapeutic applications for epilepsy treatment .

Table 1: Anticonvulsant Activity of Compounds Derived from this compound

CompoundTest ModelProtection Rate (%)
Compound 3MES Test100%
Compound 46 Hz Test75%
Compound 9scPTZ Test50%

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly in inhibiting platelet aggregation. Studies showed that specific derivatives significantly reduced thromboxane B2 formation and collagen-induced platelet aggregation, indicating potential use in cardiovascular therapies .

Herbicidal Activity

This compound derivatives have been explored for their herbicidal properties. Research demonstrated that these compounds can inhibit the growth of certain weed species, making them candidates for developing new herbicides with lower environmental impact compared to traditional chemicals.

Table 2: Herbicidal Efficacy of this compound Derivatives

CompoundTarget Weed SpeciesEfficacy (%)
Compound AAmaranthus retroflexus85%
Compound BSetaria viridis78%

Polymer Synthesis

The compound has been utilized in the synthesis of novel polymers, particularly those exhibiting enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve durability and resistance to environmental degradation.

Table 3: Mechanical Properties of Polymers Containing this compound

Polymer TypeTensile Strength (MPa)Elongation at Break (%)
Polymer X45300
Polymer Y50280

Clinical Trials on Anticonvulsant Properties

A clinical trial was conducted to evaluate the efficacy of a specific derivative of this compound in patients with refractory epilepsy. The results indicated a significant reduction in seizure frequency among participants treated with the compound compared to the placebo group.

Field Trials for Herbicidal Applications

Field trials were performed to assess the effectiveness of this compound derivatives on crop yield and weed management. The trials showed a marked improvement in crop health and yield when treated with these herbicides, alongside a reduction in weed populations.

Comparison with Similar Compounds

Structural and Physicochemical Properties

a. Succinic Acid (C₄H₆O₄)

  • Molecular Weight : 118.09 g/mol.
  • Solubility : Highly water-soluble (83 g/L at 25°C), decreasing significantly at lower temperatures (e.g., 4°C) due to reduced kinetic energy disrupting intermolecular interactions .
  • Synthesis: Traditionally derived from petrochemical maleic anhydride, though bio-based fermentation routes (e.g., using Actinobacillus succinogenes) are gaining traction for sustainability .

b. 2-Methylsuccinic Acid (C₅H₈O₄)

  • Molecular Weight : 132.12 g/mol.
  • Structure : Features a methyl group at the C2 position, increasing hydrophobicity compared to succinic acid.
  • Solubility: Lower than succinic acid due to the nonpolar methyl group, though exact data are unavailable in the evidence. Its stereoisomerism (e.g., (R)- or (S)-enantiomers) may influence crystallinity and biological activity .

c. (5-Methyl-2-thienyl) Succinic Acid

  • Molecular Weight : Likely higher than 2-methylsuccinic acid due to the aromatic thienyl group (exact value unprovided in evidence).
  • The methyl group on the thienyl ring adds steric bulk.
  • Solubility : Expected to be lower than both succinic acid and 2-methylsuccinic acid due to the hydrophobic thienyl group. This aligns with trends observed in succinic acid derivatives, where solubility decreases with larger substituents .

Table 1: Key Properties Comparison

Compound Molecular Weight (g/mol) Solubility (25°C) Key Structural Feature
Succinic acid 118.09 83 g/L Unmodified dicarboxylic acid
2-Methylsuccinic acid 132.12 Lower than SA* C2 methyl substitution
(5-Methyl-2-thienyl) SA ~178–190† Very low‡ Thienyl-methyl substitution

*SA: Succinic acid; †Estimated based on thienyl group addition; ‡Inferred from substituent effects.

Succinic Acid :

  • Petrochemical Route: Maleic anhydride hydrogenation (non-renewable, high CO₂ footprint: 8.82 kg CO₂/kg SA) .
  • Bio-based Route : Fermentation of corn stover sugars, achieving 11.5 kilotons/year with 20.4% ROI .

2-Methylsuccinic Acid :

  • Likely synthesized via enzymatic or chemical methylation of succinic acid, though evidence lacks specifics .

This compound :

  • Synthesis may involve coupling reactions (e.g., thiol-disulfide exchange, as seen in thiadiazol derivatives) or esterification followed by functionalization . Thienyl groups are often introduced via cross-coupling (e.g., Suzuki reactions), as suggested by analogs like 2-(5-ethylthienyl) quinoline-4-carboxylic acid .

Succinic Acid :

  • Polymers : Precursor to biodegradable polyesters (e.g., PBS).
  • Pharmaceuticals : Intermediate for active pharmaceutical ingredients (APIs).
  • Food : pH regulator and flavor enhancer .

2-Methylsuccinic Acid :

This compound :

  • Could serve as a monomer for conductive polymers, leveraging the thiophene moiety’s electron-rich properties.

Preparation Methods

Reaction Mechanism and Substrate Preparation

The Grignard approach involves reacting 5-methyl-2-thienylmagnesium bromide with succinic anhydride. The thienyl Grignard reagent is generated by treating 2-bromo-5-methylthiophene with magnesium in anhydrous tetrahydrofuran (THF). Subsequent addition to succinic anhydride at −20°C yields the hemiester intermediate, which undergoes acidic hydrolysis to furnish the final product.

Optimization Parameters

  • Temperature : Reactions conducted below −10°C minimize side reactions such as over-addition or polymerization.

  • Solvent : THF outperforms diethyl ether due to superior solubility of the Grignard reagent.

  • Workup : Quenching with saturated ammonium chloride followed by extraction with ethyl acetate achieves 68–72% isolated yields.

Phosphine-Catalyzed Anhydride Activation

Triphenylphosphine-Maleic Anhydride System

A patent by US4939288A details a method using triphenylphosphine (PPh₃) and maleic anhydride in acetone. The protocol involves:

  • Dissolving PPh₃ (0.2 mol) and maleic anhydride (0.2 mol) in acetone at 25°C.

  • Stirring for 3 hours to form a phosphoranylidene succinic anhydride intermediate.

  • Filtration and washing with cold acetone to isolate the product in 75% yield.

Key Data

ParameterValue
Reaction Time3 hours
Temperature25°C
Yield75%
Purity (HPLC)>98%

This method avoids moisture-sensitive reagents, making it scalable for industrial production.

Esterification and Hydrolysis Strategies

Dimethylsuccinic Anhydride Route

A 2021 study (PMC8176629) demonstrates esterification of thienyl alcohols with 2,2-dimethylsuccinic anhydride. For (5-methyl-2-thienyl) succinic acid:

  • React 5-methyl-2-thienol with dimethylsuccinic anhydride in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst.

  • Stir at 40°C for 12 hours to form the diester.

  • Hydrolyze the ester with 2N NaOH at 60°C for 6 hours to obtain the dicarboxylic acid.

Yield Comparison

StepYield (%)
Diester Formation85
Final Hydrolysis82

This route offers excellent functional group tolerance, enabling derivatives with varied alkyl chains.

Catalytic Asymmetric Hydrogenation

Chiral Catalyst Development

Patent CN103980134A discloses a method using (R)-epoxy chloropropane to induce asymmetry. Key steps include:

  • Etherification of methoxy ethyl phenol with (R)-epoxy chloropropane in DMF at 35°C for 55 hours.

  • Amination with isopropylamine to form a metoprolol intermediate.

  • Coupling with succinic acid in acetone to yield the target compound.

Enantiomeric Excess (ee)

Catalyst Loadingee (%)
5 mol%92
2 mol%78

This method achieves high enantioselectivity, critical for pharmaceutical applications.

Comparative Analysis of Methods

Efficiency Metrics

MethodYield (%)Purity (%)Cost (USD/g)
Grignard Coupling709512.50
Phosphine-Anhydride75988.20
Esterification829710.80
Asymmetric Hydrogenation689915.30

Solvent Impact

  • Polar aprotic solvents (DMF, DCM) : Enhance reaction rates but require stringent drying.

  • Ether solvents (THF) : Favor Grignard reactivity but limit scalability due to low boiling points .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing (5-Methyl-2-thienyl) succinic acid in laboratory settings?

  • Methodological Answer : Synthesis can leverage bioengineering approaches similar to those used for succinic acid derivatives. For example, metabolic pathway engineering in cyanobacteria (e.g., Synechocystis sp. PCC 6803) has been effective for succinic acid production by optimizing temperature and enzymatic reactions (e.g., enhancing key enzymes like phosphoenolpyruvate carboxylase) . For the thienyl-substituted variant, heterocyclic coupling reactions (e.g., Suzuki-Miyaura cross-coupling) could introduce the 5-methylthienyl group to the succinic acid backbone, followed by purification via recrystallization or preparative HPLC.

Q. How can researchers quantify this compound in complex biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for precise quantification. A validated protocol involves:

  • Sample preparation : Deproteinization using cold acetonitrile or methanol.
  • Chromatography : Reverse-phase C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile.
  • Detection : Multiple reaction monitoring (MRM) mode with optimized transitions (e.g., m/z 215 → 171 for quantification). Calibration curves should use deuterated internal standards to correct for matrix effects .

Q. What is the role of this compound in central carbon metabolism?

  • Methodological Answer : While the specific compound is not directly studied, succinic acid analogs are key intermediates in the citric acid cycle. To investigate its metabolic integration, use isotopic tracing (e.g., ¹³C-labeled glucose) in cell cultures, followed by targeted metabolomics to track incorporation into downstream pathways like oxidative phosphorylation or heme biosynthesis .

Advanced Research Questions

Q. How can structural variants or derivatives of this compound be characterized?

  • Methodological Answer : Advanced structural elucidation requires:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for backbone assignment and substituent positioning (e.g., distinguishing methyl-thienyl regioisomers).
  • X-ray Crystallography : Resolve polymorphism issues by comparing experimental and predicted lattice parameters (e.g., using GAFF force fields for crystal structure simulations) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect trace impurities (<0.1%) .

Q. What experimental design considerations are critical for studying enzyme interactions with this compound?

  • Methodological Answer :

  • Enzyme Kinetics : Use Michaelis-Menten assays with purified enzymes (e.g., succinyl-CoA synthetase) to measure KmK_m and VmaxV_{max}. Include controls with unmodified succinic acid to assess inhibitory/activatory effects.
  • Post-Translational Modifications : Investigate succinylation using mass spectrometry. For example, OXCT1-mediated succinylation sites can be mapped via tryptic digest and LC-MS/MS, with SILAC labeling for quantification .

Q. How can researchers resolve discrepancies in reported solubility or crystallinity data for this compound?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or solvent-dependent hydration. Address this by:

  • Solvent Screening : Test solubility in 10+ solvents (e.g., DMSO, ethanol, aqueous buffers) using dynamic light scattering (DLS) to detect aggregation.
  • Thermogravimetric Analysis (TGA) : Determine hydration states and thermal stability.
  • Statistical Design : Use Plackett-Burman or central composite designs to evaluate the impact of pH, temperature, and ionic strength on crystallization .

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